molecular formula C6H13NO2S B13255089 2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide

2-(Aminomethyl)-2-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B13255089
M. Wt: 163.24 g/mol
InChI Key: XTRGMJFGPSAWSC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methyl-1lambda6-thiolane-1,1-dione is an organic compound that belongs to the class of thiolanes Thiolanes are five-membered sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methyl-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthiolane-1,1-dione with aminomethyl reagents under acidic or basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

2-(Aminomethyl)-2-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfur atom in the thiolane ring can participate in redox reactions, influencing cellular processes. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: A similar compound with a pyridine ring instead of a thiolane ring.

    Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group, differing in its functional groups and applications.

Uniqueness

2-(Aminomethyl)-2-methyl-1lambda6-thiolane-1,1-dione is unique due to its sulfur-containing thiolane ring, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(2-methyl-1,1-dioxothiolan-2-yl)methanamine

InChI

InChI=1S/C6H13NO2S/c1-6(5-7)3-2-4-10(6,8)9/h2-5,7H2,1H3

InChI Key

XTRGMJFGPSAWSC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS1(=O)=O)CN

Origin of Product

United States

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